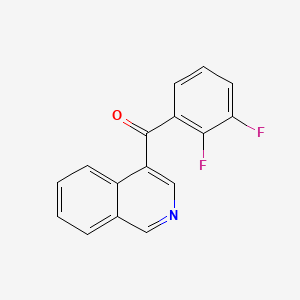

4-(2,3-Difluorobenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODGXSJRXNNULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253223 | |

| Record name | (2,3-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-70-6 | |

| Record name | (2,3-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,3-Difluorobenzoyl)isoquinoline: Synthesis, Characterization, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 4-(2,3-Difluorobenzoyl)isoquinoline, a novel compound of interest within the broader class of isoquinoline derivatives. Given the extensive therapeutic applications of the isoquinoline scaffold, this document outlines a prospective pathway for the synthesis, purification, and characterization of this specific derivative. Furthermore, it explores its potential biological activities and proposes a systematic screening approach to unlock its therapeutic value.

Introduction to the Isoquinoline Scaffold

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline. It consists of a benzene ring fused to a pyridine ring. This core structure is the foundation for a vast array of naturally occurring alkaloids and synthetic compounds with significant biological activities.[1][2][3] Isoquinoline derivatives have been extensively investigated and have yielded drugs with applications as antihypertensives, anti-inflammatory agents, antioxidants, and antimicrobials.[4][5][6][7] Their diverse pharmacological profiles stem from their ability to interact with a wide range of biological targets.

Physicochemical Properties of 4-(2,3-Difluorobenzoyl)isoquinoline

While experimental data for 4-(2,3-Difluorobenzoyl)isoquinoline is not yet publicly available, we can predict its key physicochemical properties based on the parent isoquinoline molecule and the influence of the 2,3-difluorobenzoyl substituent.

| Property | Predicted Value / Characteristic | Justification |

| Molecular Formula | C₁₆H₉F₂NO | Based on the chemical structure. |

| Molecular Weight | ~269.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | The increased molecular weight and polarity compared to isoquinoline suggest a higher melting point. |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) | The aromatic nature and the presence of the benzoyl group suggest lipophilicity. The difluoro substitution may slightly increase polarity. |

| Acidity/Basicity | Weakly basic | The nitrogen atom in the isoquinoline ring can be protonated by strong acids.[8] |

Synthesis of 4-(2,3-Difluorobenzoyl)isoquinoline

A plausible synthetic route for 4-(2,3-Difluorobenzoyl)isoquinoline is a Friedel-Crafts acylation of isoquinoline with 2,3-difluorobenzoyl chloride. This reaction is a well-established method for introducing acyl groups onto aromatic rings.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(2,3-Difluorobenzoyl)isoquinoline.

Detailed Experimental Protocol

-

Preparation of 2,3-Difluorobenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,3-difluorobenzoic acid.

-

Slowly add thionyl chloride (SOCl₂) in excess.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2,3-difluorobenzoyl chloride.

-

-

Friedel-Crafts Acylation:

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous inert solvent like carbon disulfide (CS₂) or nitrobenzene.

-

Cool the suspension in an ice bath.

-

Slowly add the prepared 2,3-difluorobenzoyl chloride to the suspension.

-

Add isoquinoline dropwise to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

If necessary, add a dilute acid to dissolve any aluminum hydroxides.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-(2,3-Difluorobenzoyl)isoquinoline.

-

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized 4-(2,3-Difluorobenzoyl)isoquinoline.

Characterization Workflow

Caption: Workflow for the structural characterization of 4-(2,3-Difluorobenzoyl)isoquinoline.

Spectroscopic and Analytical Data Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons on the isoquinoline and difluorobenzoyl rings. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern.

-

¹³C NMR: Will indicate the number of unique carbon environments in the molecule.

-

¹⁹F NMR: Will show signals corresponding to the two fluorine atoms, and their coupling will confirm their ortho relationship.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be vital for unambiguously assigning all proton and carbon signals and confirming the connectivity between the isoquinoline and benzoyl moieties.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will be used to determine the exact mass of the molecule, which should match the calculated mass for the molecular formula C₁₆H₉F₂NO.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the C=O (ketone) stretching vibration, C-F stretching vibrations, and the aromatic C-H and C=C stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound.[9]

-

Elemental Analysis: Will provide the percentage composition of carbon, hydrogen, nitrogen, and fluorine, which should be in agreement with the calculated values for the proposed structure.

Potential Biological Activity and Screening Cascade

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6][7][10][11] The introduction of a difluorobenzoyl group at the 4-position may modulate these activities or introduce novel ones.

Hypothesized Therapeutic Targets

-

Anticancer: Many isoquinoline alkaloids exhibit cytotoxic effects against various cancer cell lines. Potential mechanisms include inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[5]

-

Anti-inflammatory: Some isoquinoline derivatives have been shown to inhibit pro-inflammatory cytokines through pathways such as NF-κB.[12]

-

Antimicrobial: The isoquinoline core is present in several natural and synthetic compounds with antibacterial and antifungal properties.

-

Antiviral: Certain isoquinoline alkaloids have demonstrated activity against a range of viruses, including HIV and Herpes Simplex Virus.[12]

Proposed Biological Screening Cascade

Caption: A tiered approach for the biological evaluation of 4-(2,3-Difluorobenzoyl)isoquinoline.

Conclusion

4-(2,3-Difluorobenzoyl)isoquinoline represents a promising, yet unexplored, derivative of the pharmacologically significant isoquinoline family. This guide provides a robust and scientifically grounded framework for its synthesis, purification, and comprehensive characterization. The proposed biological screening cascade offers a systematic approach to identifying and validating its potential therapeutic applications. The insights and protocols detailed herein are intended to empower researchers in drug discovery and development to further investigate this novel compound and its potential contributions to medicine.

References

-

ResearchGate. (2020, March 17). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. Retrieved from [Link]

-

Wikipedia. Isoquinoline. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]

-

PubMed Central. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

-

PMC. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

Slideshare. Isoquinoline.pptx. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023, February 26). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

- Google Patents. US5874443A - Isoquinoline derivatives and isoquinoline combinatorial libraries.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

- Google Patents. CN114573569A - Preparation method of isoquinoline compounds.

-

PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

-

Science of Synthesis. Product Class 5: Isoquinolines. Retrieved from [Link]

-

PubMed. (2024, November 13). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

-

Bentham Science Publisher. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Retrieved from [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

- Google Patents. WO2013003315A2 - Methods for preparing isoquinolines.

- Google Patents. US8981103B2 - Stable crystal of 4-oxoquinoline compound.

-

ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

-

Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Retrieved from [Link]

- [Source not found]

-

MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

-

Googleapis.com. (12) United States Patent. Retrieved from [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

- Google Patents. US20060094743A1 - Isoquinoline compounds and medicinal use thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isoquinoline.pptx [slideshare.net]

- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 12. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight | MDPI [mdpi.com]

The Elusive Difluorobenzoyl Isoquinolines: A Review of a Latent Pharmacophore

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and neurological activities. The strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the synthesis and biological evaluation of difluorobenzoyl-substituted isoquinolines represent a logical and promising avenue for drug discovery. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships (SAR) of isoquinoline and tetrahydroisoquinoline derivatives, with a specific focus on the potential impact of N-difluorobenzoylation. While direct and extensive research on difluorobenzoyl isoquinolines is surprisingly limited in the public domain, this guide extrapolates from known isoquinoline chemistry and the established roles of fluorinated benzoyl moieties to provide a forward-looking analysis for researchers in the field.

The Isoquinoline Core: A Privileged Scaffold in Drug Discovery

The isoquinoline and its reduced form, tetrahydroisoquinoline, are heterocyclic motifs frequently found in natural products and synthetic pharmaceuticals.[1] This prevalence is attributed to their rigid structures which can effectively present pharmacophoric elements in a defined spatial orientation, leading to high-affinity interactions with biological targets.

A wide array of biological activities has been associated with isoquinoline derivatives, including:

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic effects against various cancer cell lines.[2][3] Mechanisms of action include the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cell proliferation and apoptosis.[4][5]

-

Kinase Inhibition: The isoquinoline scaffold has been successfully employed in the design of potent kinase inhibitors.[6] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.

-

Antimicrobial and Antiviral Properties: Certain isoquinoline derivatives have shown significant activity against a range of pathogens.[1][7]

Synthetic Strategies for the Isoquinoline Framework

Several classical and modern synthetic methods are available for the construction of the isoquinoline core, providing access to a diverse range of derivatives.

Bischler-Napieralski Reaction

A cornerstone in isoquinoline synthesis, the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline. This intermediate can then be aromatized to the corresponding isoquinoline. This method is particularly useful for preparing 1-substituted isoquinolines.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is another fundamental method that involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This reaction is widely used in the synthesis of isoquinoline alkaloids and their analogs.

N-Acylation of the Isoquinoline Nitrogen

For the synthesis of N-benzoyl isoquinoline derivatives, a straightforward approach involves the acylation of a pre-existing isoquinoline or tetrahydroisoquinoline core. This is typically achieved by reacting the parent heterocycle with a benzoyl chloride derivative in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation of Tetrahydroisoquinoline

-

Dissolution: Dissolve 1.0 equivalent of the tetrahydroisoquinoline starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture.

-

Acylation: Slowly add a solution of 1.0 to 1.2 equivalents of the desired difluorobenzoyl chloride (e.g., 2,4-difluorobenzoyl chloride) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-difluorobenzoyl tetrahydroisoquinoline.

Causality: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride and to avoid side reactions. The base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Monitoring the reaction ensures that it is stopped at the optimal time to maximize yield and minimize the formation of byproducts.

The Role of the Difluorobenzoyl Moiety in Modulating Biological Activity

While specific data on difluorobenzoyl isoquinolines is scarce, the effects of fluorine substitution in drug design are well-documented.[4] The introduction of a difluorobenzoyl group onto the isoquinoline nitrogen can be expected to influence the molecule's properties in several ways:

-

Modulation of Electronic Properties: The strongly electron-withdrawing nature of the fluorine atoms can significantly alter the electron density of the amide bond and the isoquinoline ring system, potentially influencing binding interactions with target proteins.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can lead to an increased half-life and improved pharmacokinetic profile of the drug candidate.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its cell permeability, distribution, and overall bioavailability.

-

Conformational Constraints: The presence of the bulky benzoyl group can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.

Structure-Activity Relationship (SAR) Considerations

Based on the broader knowledge of isoquinoline derivatives, a hypothetical SAR for difluorobenzoyl isoquinolines can be proposed:

Table 1: Postulated Structure-Activity Relationships for Difluorobenzoyl Isoquinolines

| Position of Substitution | Potential Impact on Activity |

| Difluorobenzoyl Group | The position of the fluorine atoms on the benzoyl ring (e.g., 2,4-difluoro vs. 3,5-difluoro) will likely influence the electronic and steric properties, impacting target binding. |

| Isoquinoline Core | Substituents on the aromatic ring of the isoquinoline can modulate lipophilicity, solubility, and electronic properties, affecting both pharmacokinetics and pharmacodynamics. |

| C1 Position of Isoquinoline | Substitution at the C1 position can provide an additional vector for interaction with the target protein, potentially leading to increased potency and selectivity. |

| Stereochemistry | For tetrahydroisoquinoline derivatives with a chiral center (e.g., at C1 or C3), the stereochemistry is expected to be critical for biological activity. |

Future Directions and Opportunities

The lack of extensive research on difluorobenzoyl isoquinolines presents a significant opportunity for medicinal chemists. The systematic synthesis and biological evaluation of a library of these compounds could lead to the discovery of novel therapeutic agents with improved properties.

Workflow for the Exploration of Difluorobenzoyl Isoquinolines

Caption: A proposed workflow for the discovery and development of novel difluorobenzoyl isoquinoline-based therapeutics.

Conclusion

The isoquinoline scaffold remains a fertile ground for the discovery of new drugs. While the specific subclass of difluorobenzoyl isoquinolines is currently underexplored, the foundational knowledge of isoquinoline chemistry and the predictable benefits of fluorination strongly suggest that this is a promising area for future research. By leveraging established synthetic methodologies and a systematic approach to biological evaluation and SAR studies, it is highly probable that novel and potent drug candidates can be identified within this chemical space. This guide serves as a call to action for researchers to explore this latent pharmacophore and unlock its therapeutic potential.

References

- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (URL not available)

- Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline deriv

- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul

- Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. (URL not available)

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (URL not available)

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling p

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC.

- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline deriv

- Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (URL not available)

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC.

- Selected SAR of isoquinoline series. (URL not available)

- Benzylisoquinoline. Wikipedia.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.

- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (URL not available)

- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. PMC.

- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (URL not available)

- Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Scholars@UK.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 6. Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

4-(2,3-Difluorobenzoyl)isoquinoline as a research chemical

An In-Depth Technical Guide to 4-(2,3-Difluorobenzoyl)isoquinoline as a Research Chemical

This guide provides a comprehensive technical overview of 4-(2,3-Difluorobenzoyl)isoquinoline, a novel research chemical with significant potential in drug discovery and development. While specific data for this compound is not yet widely available in published literature, this document will extrapolate from the well-established chemistry and pharmacology of the isoquinoline scaffold and the known effects of fluorination in medicinal chemistry to provide a robust framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals.

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. It consists of a benzene ring fused to a pyridine ring and is a structural isomer of quinoline.[1] This structural motif is prevalent in a vast array of natural products, most notably the benzylisoquinoline alkaloids, which include potent therapeutic agents like morphine, codeine, and papaverine.[2][3] The diverse biological activities exhibited by isoquinoline derivatives, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects, have cemented their importance as a foundational structure in the design of novel therapeutics.[4][5] The exploration of novel substitution patterns on the isoquinoline ring, such as the introduction of a difluorobenzoyl moiety at the 4-position, opens up new avenues for modulating biological activity and discovering compounds with unique pharmacological profiles.

Medicinal Chemistry and Synthesis

General Strategies for Isoquinoline Synthesis

The synthesis of the isoquinoline core can be achieved through several classic and modern organic reactions. The choice of method often depends on the desired substitution pattern. Key synthetic strategies include:

-

Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine with an acyl chloride or anhydride in the presence of a Lewis acid.[1]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized.

-

Pomeranz-Fritsch Reaction: This method utilizes the acid-catalyzed reaction of a benzaldehyde with an aminoacetaldehyde diethyl acetal to directly form the isoquinoline ring.[1]

For the synthesis of 4-substituted isoquinolines, modern cross-coupling reactions are often employed, starting from a pre-functionalized isoquinoline core, such as 4-bromoisoquinoline.[6]

Proposed Synthesis of 4-(2,3-Difluorobenzoyl)isoquinoline

A plausible and efficient synthetic route to 4-(2,3-Difluorobenzoyl)isoquinoline would likely involve a palladium-catalyzed cross-coupling reaction. One such approach is the Heck reaction, which couples an aryl halide with an alkene.[6] A more direct approach would be a Suzuki or Stille coupling between a 4-halo- or 4-boronylisoquinoline and an appropriately functionalized 2,3-difluorobenzoyl partner. A hypothetical Friedel-Crafts acylation of isoquinoline could also be considered, though regioselectivity might be a challenge.

A feasible synthetic pathway is outlined below:

Sources

- 1. Isoquinoline.pptx [slideshare.net]

- 2. Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylisoquinoline - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Fluorination in Drug Design

Introduction

The strategic incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. It is estimated that approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of this unique element on drug efficacy and safety.[1][2][3] This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the role of fluorination in drug design. We will move beyond simple descriptions to explore the underlying physicochemical principles and causal mechanisms that make fluorine an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. By understanding the why behind the experimental choice to fluorinate, researchers can more effectively harness its power to overcome common drug development hurdles.

The utility of fluorine stems from its unique and extreme properties: it is the most electronegative element, yet it has a van der Waals radius comparable to that of a hydrogen atom.[4] This allows it to serve as a bioisosteric replacement for hydrogen with minimal steric perturbation while inducing significant changes in a molecule's electronic landscape.[4] The carbon-fluorine (C-F) bond is also the strongest single bond in organic chemistry, a feature that is frequently exploited to enhance metabolic stability.[5][6] This guide will dissect how these fundamental properties are leveraged to rationally modulate metabolic stability, binding affinity, physicochemical characteristics, and molecular conformation.

Enhancing Metabolic Stability: The Fortification Strategy

One of the most prevalent applications of fluorination is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[4][7][8] This is primarily achieved by blocking metabolic "soft spots."

Mechanism of Metabolic Blocking

Drug metabolism, particularly Phase I oxidation, is largely carried out by the Cytochrome P450 (CYP) family of enzymes. These enzymes often hydroxylate aliphatic or aromatic C-H bonds, leading to the drug's degradation and clearance. The C-F bond, with a bond dissociation energy of ~109 kcal/mol, is significantly stronger than a typical C-H bond (~98 kcal/mol).[5] Replacing a hydrogen atom at a metabolically labile position with fluorine effectively shields that site from enzymatic attack.[4][9] This "metabolic blocking" strategy can dramatically slow down a molecule's rate of clearance, leading to improved systemic exposure.[10]

It is not merely the C-F bond strength that contributes to this effect. The introduction of a highly electronegative fluorine atom can also alter the electronic properties of the surrounding molecular environment, potentially reducing the molecule's affinity for the active site of metabolizing enzymes.[11]

Case Study Insight: Dabrafenib

In the development of the BRAF kinase inhibitor Dabrafenib, an early lead compound suffered from poor metabolic stability. Medicinal chemists systematically introduced fluorine atoms to an aryl ring susceptible to oxidation. While monofluorination had a negligible effect, the introduction of two fluorine atoms significantly improved the metabolic profile, ultimately leading to the selection of the clinical candidate.[11] This demonstrates a rational, iterative approach to addressing metabolic liabilities through fluorination.

Caption: Fluorine blocks oxidative metabolism by CYP450 enzymes.

Modulating Physicochemical Properties

Fluorination is a powerful tool for fine-tuning a molecule's physicochemical profile, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (LogP) and Permeability

The effect of fluorine on lipophilicity (commonly measured as LogP) is nuanced and highly context-dependent.[12]

-

Single Fluorine Substitution: On an aliphatic or aromatic system, replacing a single hydrogen with fluorine often leads to a slight increase in lipophilicity.[9]

-

Polyfluorinated Groups (e.g., -CF3): The introduction of groups like trifluoromethyl (-CF3) typically decreases lipophilicity compared to their hydrocarbon analogs.[13]

This dual nature allows medicinal chemists to carefully modulate a compound's lipophilicity to optimize its ability to cross cellular membranes.[13][14] A drug must be sufficiently lipophilic to partition into lipid bilayers but not so lipophilic that it remains trapped, leading to poor absorption or distribution.[14] Strategic fluorination provides a means to strike this delicate balance.[10]

| Fluorination Pattern (on Benzene Ring) | Change in LogP (ΔLogP) | Primary Effect |

| Monofluorination (-F) | +0.1 to +0.3 | Slight increase in lipophilicity |

| Difluorination (-F, -F) | +0.3 to +0.6 | Moderate increase in lipophilicity |

| Trifluoromethyl (-CF3) | +0.8 to +1.0 | Significant increase in lipophilicity |

| Methoxy (-OCH3) vs. Trifluoromethoxy (-OCF3) | ~ +1.0 | OCF3 is substantially more lipophilic |

Note: ΔLogP values are approximate and can vary based on the parent molecule.

Acidity and Basicity (pKa)

Fluorine's profound inductive electron-withdrawing effect can significantly alter the pKa of nearby acidic or basic functional groups.[4][15]

-

For Bases: Placing a fluorine atom near a basic nitrogen atom will decrease the basicity of the nitrogen (lowers the pKa of its conjugate acid).[9][10]

-

For Acids: Placing a fluorine atom near an acidic proton will increase its acidity (lowers its pKa).[15]

This modulation is critical because a drug's ionization state at physiological pH (typically ~7.4) governs its solubility, membrane permeability, and interaction with its biological target.[14] For instance, reducing the basicity of an amine can decrease its interaction with efflux transporters like P-glycoprotein and improve its oral bioavailability.[4][14]

Enhancing Binding Affinity and Potency

Beyond improving pharmacokinetics, fluorination can directly enhance a drug's pharmacodynamics by increasing its binding affinity for the target protein.[4][7]

Favorable Molecular Interactions

The highly polarized C-F bond can participate in a range of favorable, non-covalent interactions within a protein's binding pocket.[9] These include:

-

Dipole-Dipole Interactions: The C-F bond dipole can align favorably with polar groups on the protein.

-

Orthogonal Multipolar Interactions: Fluorine can interact favorably with electron-poor aromatic systems (e.g., amide carbonyls) in the protein backbone.

-

Hydrogen Bonds: While controversial, there is growing evidence for fluorine acting as a weak hydrogen bond acceptor (C-F···H-N or C-F···H-O).[9]

These subtle interactions can collectively increase the overall binding energy, leading to higher potency and potentially improved selectivity.[10]

Conformational Control

The introduction of fluorine can impose conformational constraints on a molecule, favoring a specific three-dimensional shape. This is often due to the gauche effect , where the polar C-F bond will preferentially orient itself gauche (at a ~60° dihedral angle) to other polar bonds in the molecule.[9] By pre-organizing the drug molecule into its "bioactive conformation"—the shape required to fit optimally into the target's binding site—fluorination can reduce the entropic penalty of binding, thereby increasing affinity.[9][16]

Caption: Fluorine-protein interactions enhancing binding affinity.

Experimental Workflow: Assessing Metabolic Stability

A self-validating protocol is essential for reliably determining the impact of fluorination on a compound's metabolic stability. The liver microsomal stability assay is a standard in vitro method for this purpose.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of CYP450 enzymes. A compound with higher metabolic stability will be cleared more slowly.

Materials:

-

Test compounds (fluorinated and non-fluorinated analogs) dissolved in DMSO.

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

-

0.5 M Potassium Phosphate Buffer (pH 7.4).

-

NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions).

-

Positive control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance).

-

Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching and sample analysis.

-

96-well incubation plates and analytical plates.

-

LC-MS/MS system for analysis.

Experimental Procedure:

-

Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

-

Compound Addition: Add 1 µL of 100 µM test compound stock to the appropriate wells of the incubation plate.

-

Pre-incubation: Add 79 µL of the HLM working solution to each well. Mix and pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating solution to all wells except the "T=0" and "No NADPH" controls.

-

Time Points:

-

T=0: Immediately after adding NADPH to other wells, add 150 µL of ice-cold acetonitrile with internal standard to the T=0 wells to quench the reaction. This represents 100% compound remaining.

-

Incubation: Incubate the plate at 37°C, shaking gently.

-

Quenching: At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding 150 µL of the acetonitrile/internal standard solution.

-

-

Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new analytical plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (Cl_int) based on the half-life and incubation conditions.

Caption: Workflow for the in vitro metabolic stability assay.

Potential Challenges: The "Dark Side" of Fluorine

While a powerful tool, fluorination is not without potential risks. In some cases, the C-F bond can be metabolically cleaved in vivo. This defluorination can lead to the formation of reactive metabolites or the release of fluoride ions, which have a strong affinity for bone and can cause safety issues like skeletal fluorosis with long-term use, as has been observed with the antifungal drug voriconazole.[5] Therefore, a thorough understanding of a compound's metabolic fate is crucial, even after strategic fluorination.

Conclusion

Fluorination is a multifaceted and highly effective strategy in modern drug design. Its judicious application allows medicinal chemists to rationally address key challenges in drug development, including poor metabolic stability, low bioavailability, and suboptimal potency. By leveraging fluorine's unique electronic properties, researchers can fortify molecules against metabolic attack, fine-tune their physicochemical characteristics for optimal ADME, and enhance their binding interactions with biological targets. The continued development of novel synthetic fluorination methods ensures that this "magic bullet" will remain a vital element in the drug discovery arsenal for the foreseeable future.

References

-

Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved January 27, 2026, from [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 27, 2026, from [Link]

-

Full article: The role of fluorine in medicinal chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

-

How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Retrieved January 27, 2026, from [Link]

-

Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023, April 13). Retrieved January 27, 2026, from [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 27, 2026, from [Link]

-

Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2007, December 13). Retrieved January 27, 2026, from [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023, May 13). Retrieved January 27, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

The influence of aliphatic fluorination on lipophilicity - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (2024, June 17). Retrieved January 27, 2026, from [Link]

-

Fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-(2,3-Difluorobenzoyl)isoquinoline

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of 4-(2,3-Difluorobenzoyl)isoquinoline, a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The methodologies detailed herein leverage the power of Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS), a technique renowned for its high sensitivity, mass accuracy, and structural elucidation capabilities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Analytical Imperative

The structural characterization and quantification of novel chemical entities are foundational to modern drug discovery and development.[2] 4-(2,3-Difluorobenzoyl)isoquinoline, a molecule incorporating a biologically significant isoquinoline scaffold, requires a highly specific and sensitive analytical method to support pharmacokinetic, metabolism, and stability studies. The isoquinoline core is a structural motif found in numerous alkaloids and pharmacologically active compounds.[4][5]

Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled precision in molecular weight determination and structural analysis.[2] We have selected a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF-MS) platform for this application. The rationale is threefold:

-

Chromatographic Separation (LC): Provides the necessary separation of the analyte from complex matrix components, reducing ion suppression and improving quantification accuracy.[6]

-

Soft Ionization (ESI): Electrospray Ionization (ESI) is a 'soft' ionization technique that minimizes in-source fragmentation, ensuring the protonated molecular ion is readily observed for accurate mass determination.[7][8] The basic nitrogen atom on the isoquinoline ring is readily protonated, making it ideal for positive-mode ESI.[5]

-

High-Resolution Mass Analysis (Q-TOF): The Q-TOF analyzer offers exceptional mass accuracy and resolution, allowing for the confident determination of elemental composition.[1][9][10] Furthermore, its ability to perform tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) is critical for definitive structural confirmation.[11][12]

This document will guide the user through sample preparation, instrument setup, data acquisition, and interpretation, establishing a robust framework for the analysis of 4-(2,3-Difluorobenzoyl)isoquinoline.

Analyte Characteristics

A fundamental understanding of the analyte's properties is crucial for method development.

-

Chemical Structure: 4-(2,3-Difluorobenzoyl)isoquinoline

-

Molecular Formula: C₁₆H₉F₂NO

-

Monoisotopic Mass: 269.0652 g/mol

-

Expected Ionization: In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺.

| Property | Value | Rationale & Significance |

| Monoisotopic Mass | 269.0652 Da | The exact mass used for high-resolution mass spectrometry to confirm elemental composition. |

| Expected Adduct [M+H]⁺ | 270.0730 Da | This is the target precursor ion for both full-scan analysis and subsequent MS/MS fragmentation experiments. |

Comprehensive Analytical Workflow

The overall experimental process is designed to be systematic and reproducible. It begins with precise sample preparation, followed by optimized LC-MS analysis, and concludes with thorough data interpretation.

Caption: High-level workflow for the analysis of 4-(2,3-Difluorobenzoyl)isoquinoline.

Detailed Experimental Protocols

Protocol: Sample and Standard Preparation

This protocol ensures the preparation of clean, accurate, and instrument-compatible samples. High inorganic salt concentrations are incompatible with ESI and must be avoided.[13]

Objective: To prepare a 1 mg/mL stock solution and a series of working standards for calibration and qualitative analysis.

Materials:

-

4-(2,3-Difluorobenzoyl)isoquinoline standard

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Calibrated analytical balance

-

Volumetric flasks (1 mL, 10 mL)

-

Micropipettes

-

2 mL LC-MS vials with septa

Procedure:

-

Stock Solution (1 mg/mL): a. Accurately weigh approximately 1.0 mg of the 4-(2,3-Difluorobenzoyl)isoquinoline standard. b. Transfer the weighed standard to a 1.0 mL volumetric flask. c. Add ~0.7 mL of methanol, vortex to dissolve completely, then bring the volume to the 1.0 mL mark with methanol. This is your Stock A . Causality Insight: Methanol is chosen for its ability to readily dissolve a wide range of organic molecules and its high volatility, which is advantageous for the ESI process.[13][14]

-

Intermediate Stock (10 µg/mL): a. Pipette 100 µL of Stock A into a 10 mL volumetric flask. b. Dilute to the mark with a 50:50 (v/v) mixture of methanol and water. This is your Stock B . Causality Insight: Diluting in a water/organic mixture makes the sample solvent more comparable to the initial mobile phase conditions, which can improve peak shape during chromatography.

-

Working Standard (100 ng/mL): a. Pipette 100 µL of Stock B into a clean vial. b. Add 900 µL of 50:50 (v/v) methanol/water. c. Vortex gently to mix. This sample is now ready for injection. Self-Validation: Prepare a "blank" sample using only the 50:50 methanol/water solvent to run before and after the analyte to check for carryover and system contamination.[13]

Protocol: LC-Q-TOF-MS Instrumental Parameters

The following parameters are a robust starting point and may be further optimized based on specific instrument performance and sample matrix complexity.

| Liquid Chromatography (LC) Parameters | |

| Parameter | Setting |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Causality Insight: A C18 column is ideal for retaining moderately non-polar compounds like our target analyte. The formic acid in the mobile phase acts as a proton source, significantly enhancing the formation of the desired [M+H]⁺ ion in the ESI source.[4] A gradient elution is used to ensure the analyte is eluted as a sharp peak and to clean late-eluting contaminants from the column. |

| Quadrupole Time-of-Flight (Q-TOF) MS Parameters | |

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas (N₂) Temp | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| MS Scan Range | m/z 100 - 500 |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |

| Precursor Ion | m/z 270.0730 ± 0.5 Da |

| Collision Energy (CID) | Ramped 15 - 40 eV |

| Causality Insight: The specified voltages and temperatures are optimized to achieve efficient desolvation and ionization of the analyte while minimizing thermal degradation.[4] A ramped collision energy in the MS/MS experiment ensures that a rich spectrum of fragment ions is produced, providing comprehensive structural information. |

Data Interpretation: From Spectra to Structure

Proposed Fragmentation Pathway

The primary goal of the MS/MS experiment is to induce fragmentation of the precursor ion ([M+H]⁺) at its weakest bonds to generate structurally informative product ions. For 4-(2,3-Difluorobenzoyl)isoquinoline, the most probable site of cleavage is the carbonyl-isoquinoline C-C bond.

The protonation is expected to occur on the basic isoquinoline nitrogen. Upon collisional activation, the molecule can fragment via two primary pathways, leading to characteristic product ions.

Caption: Proposed CID fragmentation of protonated 4-(2,3-Difluorobenzoyl)isoquinoline. (Note: Placeholder image links are used in the DOT script. In a real application, these would be chemical structure images.)

Explanation of Fragments:

-

Fragment A (m/z 141.0140): This ion corresponds to the [C₇H₃F₂O]⁺ acylium ion. Its presence is highly diagnostic for the 2,3-difluorobenzoyl moiety of the molecule.

-

Fragment B (m/z 130.0651): This ion represents the protonated isoquinoline core [C₉H₈N]⁺. This confirms the presence of the isoquinoline scaffold. The observation of characteristic fragments for isoquinoline alkaloids further supports this assignment.[15][16]

The presence and high-resolution mass measurement of these two key fragments provide unambiguous confirmation of the structure of 4-(2,3-Difluorobenzoyl)isoquinoline.

Principles of Method Validation

For use in regulated environments, such as drug development, this analytical method must be validated to ensure it is fit for purpose.[6][17] Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[18]

-

Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a defined range.[18]

-

Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurement.[17][18]

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

A full validation would involve analyzing quality control (QC) samples at multiple concentrations across several days to establish the method's long-term reliability.[6]

Conclusion

This application note details a comprehensive and robust LC-Q-TOF-MS method for the analysis of 4-(2,3-Difluorobenzoyl)isoquinoline. The provided protocols for sample preparation and instrument operation, combined with the scientific rationale for each step, offer a reliable foundation for the qualitative and quantitative assessment of this compound. The predicted fragmentation pathway serves as a guide for definitive structural confirmation. This methodology is well-suited for implementation in research and development laboratories, providing the high degree of confidence and data quality required for modern pharmaceutical analysis.

References

-

Title: Isoquinoline Source: NIST WebBook URL: [Link]

-

Title: Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites Source: NIH National Library of Medicine URL: [Link]

-

Title: An introduction to quadrupole-time-of-flight mass spectrometry Source: PubMed URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: NIH National Library of Medicine URL: [Link]

-

Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]

-

Title: Quantitative mass spectrometry methods for pharmaceutical analysis Source: Philosophical Transactions of the Royal Society A URL: [Link]

-

Title: Principles and Instrumentation in Time-of-flight Mass Spectrometry Source: Wilson Lab @ York University URL: [Link]

-

Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL: [Link]

-

Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: Chromatography Online URL: [Link]

-

Title: Showing Compound Isoquinoline (FDB012557) Source: FooDB URL: [Link]

-

Title: Electrospray ionization Source: Wikipedia URL: [Link]

-

Title: What is TOF MS? Source: Sepsolve Analytical URL: [Link]

-

Title: Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates Source: SciSpace URL: [Link]

-

Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL: [Link]

-

Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality Source: Pharma Focus America URL: [Link]

-

Title: 6.3: Electrospray Ionization (ESI) Mass Spectrometry Source: Physics LibreTexts URL: [Link]

-

Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: NIH National Library of Medicine URL: [Link]

-

Title: An Introduction to quadrupole-time-of-flight mass spectrometry Source: ResearchGate URL: [Link]

-

Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: Taylor & Francis Online URL: [Link]

-

Title: Modeling the relative response factor of small molecules in positive electrospray ionization Source: Royal Society of Chemistry URL: [Link]

-

Title: Analytical validation of accelerator mass spectrometry for pharmaceutical development Source: Taylor & Francis Online URL: [Link]

-

Title: Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling Source: ResearchGate URL: [Link]

-

Title: LC-MS Sample Preparation: Techniques & Challenges Source: Opentrons URL: [Link]

-

Title: ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES Source: Macedonian Journal of Chemistry and Chemical Engineering URL: [Link]

-

Title: Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole Source: CORE URL: [Link]

-

Title: Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab Source: Persee General URL: [Link]

-

Title: Isoquinoline Source: PubChem URL: [Link]

-

Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]

Sources

- 1. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmafocusamerica.com [pharmafocusamerica.com]

- 3. researchgate.net [researchgate.net]

- 4. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. derekwilsonlab.ca [derekwilsonlab.ca]

- 10. What is TOF MS? [sepsolve.com]

- 11. scispace.com [scispace.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]

- 15. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mjcce.org.mk [mjcce.org.mk]

- 17. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resolian.com [resolian.com]

Application Notes and Protocols for the Crystallization of 4-(2,3-Difluorobenzoyl)isoquinoline

Introduction

4-(2,3-Difluorobenzoyl)isoquinoline is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a key structural motif in many biologically active compounds, while the difluorobenzoyl group can modulate electronic properties, bioavailability, and metabolic stability.[1][2] The ability to obtain high-quality crystalline material is paramount for unambiguous structural elucidation via X-ray crystallography, for ensuring high purity and stability in pharmaceutical formulations, and for studying structure-property relationships in materials science.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of 4-(2,3-Difluorobenzoyl)isoquinoline. It moves beyond a simple recitation of steps to explain the rationale behind experimental design, offering a systematic approach to developing a robust crystallization protocol.

I. Understanding the Molecule: Key Physicochemical Considerations

The molecular structure of 4-(2,3-Difluorobenzoyl)isoquinoline dictates its crystallization behavior. Key features include:

-

Aromaticity and Rigidity: The fused aromatic system of the isoquinoline and the benzoyl group results in a relatively rigid molecule, which is generally favorable for crystal lattice formation.

-

Polarity: The presence of a ketone carbonyl group and a nitrogen atom in the isoquinoline ring introduces polarity, suggesting solubility in a range of organic solvents.

-

Fluorine Substitution: The two fluorine atoms on the benzoyl ring enhance the compound's electrophilic character and can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence crystal packing.[3]

-

Potential for Polymorphism: Like many aromatic ketones, this compound may exhibit polymorphism, where different crystal forms can be obtained under varying crystallization conditions.[4]

II. Preliminary Assessment: Solubility Screening

A systematic solvent screening is the foundational step in developing a crystallization protocol. The goal is to identify solvents in which the compound exhibits moderate solubility at room temperature and high solubility at elevated temperatures.

Protocol 1: Small-Scale Solubility Screening

-

Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of 4-(2,3-Difluorobenzoyl)isoquinoline into several small vials.

-

Solvent Addition: To each vial, add a different solvent from the list below in a stepwise manner (e.g., 0.1 mL increments) at room temperature. Agitate the mixture after each addition.

-

Observation: Record the volume of solvent required to fully dissolve the compound. This provides a qualitative measure of solubility.

-

Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial and observe for dissolution.

-

Classification: Categorize the solvents based on the observed solubility.

Table 1: Suggested Solvents for Screening and Their Rationale

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds with the carbonyl group and isoquinoline nitrogen. Aqueous mixtures are also effective for some quinoline derivatives.[5] |

| Ketones | Acetone, Methyl Ethyl Ketone | Similar polarity to the target molecule due to the carbonyl group. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good general solvents for many organic compounds. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can act as hydrogen bond acceptors. |

| Aromatic | Toluene, Xylene | π-π stacking interactions with the aromatic rings of the target molecule may enhance solubility. |

| Halogenated | Dichloromethane, Chloroform | Often good solvents for a wide range of organic compounds. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High polarity may lead to high solubility, potentially useful for anti-solvent methods. |

III. Crystallization Methodologies: Protocols and Mechanistic Insights

Based on the solubility screening, appropriate crystallization techniques can be selected. The choice of method is critical as it influences nucleation and crystal growth, thereby affecting crystal size, morphology, and quality.

A. Slow Evaporation

This is often the simplest method and is effective when a solvent is identified in which the compound is soluble at room temperature.[6][7]

Protocol 2: Crystallization by Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of 4-(2,3-Difluorobenzoyl)isoquinoline in a suitable solvent (identified from Protocol 1) in a clean vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with a cap that is not airtight or with paraffin film perforated with a few small holes. This allows for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.[7]

-

Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor.

Causality Insight: The gradual increase in solute concentration as the solvent evaporates drives the system towards supersaturation, leading to spontaneous nucleation and crystal growth. A slower evaporation rate generally promotes the formation of fewer, larger, and higher-quality crystals.[7]

B. Slow Cooling (Recrystallization)

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[8][9]

Protocol 3: Crystallization by Slow Cooling

-

Saturated Solution at High Temperature: In a suitable vessel, add the compound to a solvent in which it is sparingly soluble at room temperature but highly soluble at an elevated temperature. Heat the mixture while stirring until the solid is completely dissolved.

-

Hot Filtration: If any undissolved material remains, perform a hot filtration to remove impurities.

-

Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To further control the cooling rate, the vessel can be placed in an insulated container (e.g., a Dewar flask).

-

Low-Temperature Incubation: Once the solution has reached room temperature, it can be transferred to a refrigerator (4 °C) or freezer (-18 to -20 °C) to maximize crystal yield.[5]

-

Isolation: Isolate the crystals by filtration and wash with a small amount of the cold solvent.

Causality Insight: As the temperature of the saturated solution decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization. Slow cooling is crucial to prevent rapid precipitation, which would result in a microcrystalline powder instead of well-defined single crystals.

C. Vapor Diffusion

Vapor diffusion is a powerful technique for growing high-quality crystals from very small amounts of material. It is particularly useful when the compound is highly soluble in the crystallization solvent.

Protocol 4: Crystallization by Vapor Diffusion (Hanging Drop & Sitting Drop)

-

Solution Preparation: Prepare a concentrated solution of the compound in a suitable "good" solvent (one in which it is highly soluble).

-

Setup (Hanging Drop):

-

Pipette a small droplet (1-5 µL) of the solution onto a siliconized glass coverslip.

-

In a well of a crystallization plate, add a larger volume (0.5-1.0 mL) of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).

-

Invert the coverslip and seal the well.

-

-

Setup (Sitting Drop):

-

Pipette the droplet of the compound solution onto a post in the middle of the well.

-

Add the poor solvent to the bottom of the well.

-

Seal the well.

-

-

Equilibration: The vapor of the more volatile good solvent in the droplet will slowly diffuse into the reservoir of the poor solvent, while the vapor of the less volatile poor solvent diffuses into the droplet. This gradual change in solvent composition within the droplet induces supersaturation and crystallization.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

| "Good" Solvent (for compound) | "Poor" Solvent (Anti-solvent) |

| Dichloromethane | Pentane or Hexane |

| Acetone | Water or Heptane |

| Ethanol | Water or Diethyl Ether |

| Tetrahydrofuran (THF) | Hexane |

Causality Insight: The slow diffusion of the anti-solvent vapor into the droplet containing the compound solution gradually decreases the solubility of the compound, leading to a controlled approach to supersaturation and promoting the growth of well-ordered crystals.

IV. Visualizing the Crystallization Workflow

The following diagrams illustrate the decision-making process and the experimental setups for the described crystallization techniques.

Caption: Decision workflow for selecting a crystallization method.

Caption: Hanging Drop vs. Sitting Drop vapor diffusion setups.

V. Troubleshooting and Advanced Considerations

-

Oiling Out: If an oil forms instead of crystals, it indicates that the supersaturation was reached too quickly or the compound's solubility is too high in the chosen solvent system.[7] Try using a more dilute solution, a slower cooling or evaporation rate, or a different solvent system.

-

Microcrystals: The formation of very small crystals suggests a high rate of nucleation. To encourage the growth of larger crystals, reduce the rate of supersaturation (slower cooling/evaporation) or try seeding the solution with a pre-existing microcrystal.[6]

-

No Crystals Form: If no crystals appear, the solution may not be sufficiently supersaturated. Try concentrating the solution further or introducing an anti-solvent. Scratching the inside of the glass vessel with a glass rod can sometimes induce nucleation.[9]

-

Co-crystallization: In challenging cases, co-crystallization with another molecule that can form strong intermolecular interactions (e.g., hydrogen or halogen bonds) with 4-(2,3-Difluorobenzoyl)isoquinoline can be explored.[6]

VI. Conclusion

The successful crystallization of 4-(2,3-Difluorobenzoyl)isoquinoline is an achievable goal through a systematic and well-reasoned experimental approach. By beginning with a thorough solubility screen and then applying the appropriate crystallization technique—be it slow evaporation, slow cooling, or vapor diffusion—researchers can optimize conditions to obtain high-quality crystals suitable for their intended application. The key to success lies in understanding the interplay between the compound's physicochemical properties and the crystallization parameters, and methodically adjusting these parameters to control nucleation and crystal growth.

References

- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.

-

The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry. Available at: [Link]

- WO2006124335A1 - Method for producing fluorinated organic compounds - Google Patents.

-

Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836–1861. Available at: [Link]

-

SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

-

Guide for crystallization. Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Available at: [Link]

-

Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, p. 670). Available at: [Link]

-

Isoquinoline Synthesis - 968 Words | Bartleby. Available at: [Link]

-

Direct Fluorination of Organic Compounds - DTIC. Available at: [Link]

- WO2013003315A2 - Methods for preparing isoquinolines - Google Patents.

-

Crystallization kinetics and polymorphism in aromatic polyketones (PEKEKK) with different molecular weight - SciSpace. Available at: [Link]

-

Structural characterization and crystal packing of the isoquinoline derivative - ResearchGate. Available at: [Link]

-

Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

-

Preparation and Properties of Isoquinoline. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. uop.edu.pk [uop.edu.pk]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. scispace.com [scispace.com]

- 5. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 6. unifr.ch [unifr.ch]